2-Isobutyl-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-4-nitrophenol is an organic compound with the chemical formula C10H13NO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an isobutyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of isobutylbenzene to introduce the nitro group, followed by the hydroxylation of the benzene ring to form the phenol derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Isobutyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer research. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
2-Isobutyl-4-aminophenol: Similar structure but with an amine group instead of a nitro group.
4-Nitrophenol: Lacks the isobutyl group but has similar reactivity due to the nitro group.
2-Isobutylphenol: Lacks the nitro group but has similar reactivity due to the isobutyl group.
Uniqueness: 2-Isobutyl-4-nitrophenol is unique due to the presence of both the isobutyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91012-83-8 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-8-6-9(11(13)14)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3 |
InChI Key |
KUXCNLALBPWCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.